N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea
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Overview
Description
N-cyclohexyl-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted urea derivatives.
Scientific Research Applications
N-cyclohexyl-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The thiazole ring and urea moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(2,4-dimethoxyphenyl)urea: Similar structure but with methoxy groups instead of methyl groups on the phenyl ring.
N-cyclohexyl-N’-(4-hydroxyphenyl)urea: Contains a hydroxy group on the phenyl ring.
N-cyclohexyl-N’-(2-phenylethyl)urea: Features a phenylethyl group instead of a thiazole ring.
Uniqueness
N-cyclohexyl-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of cyclohexyl, dimethylphenyl, and thiazole groups makes this compound versatile for various applications and distinguishes it from other urea derivatives.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-12-8-9-15(13(2)10-12)16-11-23-18(20-16)21-17(22)19-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRZLQFXTWWIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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